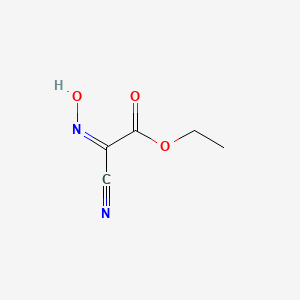

Ethyl 2-cyano-2-(hydroxyimino)acetate

Cat. No. B1234923

Key on ui cas rn:

56503-39-0

M. Wt: 142.11 g/mol

InChI Key: LCFXLZAXGXOXAP-DAXSKMNVSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04642345

Procedure details

4,4-Dimethylimidazoline-2-thione was prepared by adding a solution of 50 g. of 1,2-diamino-2-methylpropane in 35 ml. of methylene chloride dropwise with stirring to a solution of 43 g. of carbon disulfide in 200 ml. of methylene chloride during about 3 hrs. The product formed as a white precipitate immediately on mixing of the two solutions. The solvent was removed by distillation in vacuo and replaced with water, and the mixture was refluxed for 7 hrs. It was concentrated to one-half the original volume, clarified by filtration while hot, and the product allowed to crystallize from the filtrate, yield 60.6 g., m.p. 114°-115°. A portion of this material, 43.9 g., (0.337 mole), was treated with 47.9 g. (0.337 mole) of methyl iodide in 400 ml. of ethanol. The methyl iodide was added by dropwise addition. The mixture was then concentrated in vacuo to an oil which was mixed with i-Pr2O to induce crystallization resulting in the formation of a light yellow solid, yield 90.7 g. (99%), of 2-methylthio-4,4-dimethyl-2-imidazoline hydroiodide. A portion of this material, 27.2 g. (0.1 mole), and 14.1 g. (0.1 mole) of p-chlorobenzylamine were dissolved in 100 ml. of abs. EtOH and added to a solution of 9.0 g. (0.4 mole) of sodium in 400 ml. of abs. EtOH at the reflux temperature. The solution was stirred for 10 min. and 14.2 g. (0.1 mole) of ethyl oximinocyanoacetate was added in portions during a period of about 5 min. The reaction solution became clear and bright yellow in color. It was refluxed for 41/2 hrs. and then concentrated in vacuo to yield an oily solid. The latter was dissolved in water and treated with acetic acid resulting in formation of the desired product as a red precipitate which was collected and air dried, m.p. 214°-215°, yield 16.7 g. (50%).

Name

2-methylthio-4,4-dimethyl-2-imidazoline hydroiodide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Identifiers

|

REACTION_CXSMILES

|

NCC(N)(C)C.CI.I.C[S:11][C:12]1[NH:13][CH2:14][C:15]([CH3:18])([CH3:17])[N:16]=1.[Cl:19][C:20]1[CH:27]=[CH:26][C:23]([CH2:24][NH2:25])=[CH:22][CH:21]=1.[Na].[N:29](=[C:31]([C:37]#[N:38])[C:32](OCC)=[O:33])[OH:30]>O.C(O)(=O)C.CCO.C(Cl)Cl.C(=S)=S>[CH3:17][C:15]1([CH3:18])[CH2:14][NH:13][C:12](=[S:11])[NH:16]1.[NH2:38][C:37]1[N:25]([CH2:24][C:23]2[CH:26]=[CH:27][C:20]([Cl:19])=[CH:21][CH:22]=2)[C:12]2[N:13]([CH2:14][C:15]([CH3:18])([CH3:17])[N:16]=2)[C:32](=[O:33])[C:31]=1[N:29]=[O:30] |f:2.3,^1:27|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=S)=S

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCC(C)(C)N

|

Step Nine

|

Name

|

|

|

Quantity

|

0.337 mol

|

|

Type

|

reactant

|

|

Smiles

|

CI

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CI

|

Step Eleven

|

Name

|

2-methylthio-4,4-dimethyl-2-imidazoline hydroiodide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

I.CSC=1NCC(N1)(C)C

|

Step Twelve

|

Name

|

|

|

Quantity

|

0.1 mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(CN)C=C1

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0.4 mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0.1 mol

|

|

Type

|

reactant

|

|

Smiles

|

N(O)=C(C(=O)OCC)C#N

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution was stirred for 10 min.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding a solution of 50 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product formed as a white precipitate immediately

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

on mixing of the two solutions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed by distillation in vacuo

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was refluxed for 7 hrs

|

|

Duration

|

7 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

It was concentrated to one-half the original volume

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

clarified by filtration while hot, and the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize from the filtrate, yield 60.6 g

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

, (0.337 mole), was treated with 47.9 g

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The mixture was then concentrated in vacuo to an oil which

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was mixed with i-Pr2O

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in the formation of a light yellow solid, yield 90.7 g

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

It was refluxed for 41/2 hrs

|

|

Duration

|

2 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

and then concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield an oily solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air dried

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(NC(NC1)=S)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC=1N(C=2N(C(C1N=O)=O)CC(N2)(C)C)CC2=CC=C(C=C2)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |